molecular formula C26H23Cl2N3O6 B12037306 [2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 769150-95-0

[2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

Cat. No.: B12037306
CAS No.: 769150-95-0
M. Wt: 544.4 g/mol
InChI Key: QAPPGNFXVSAPIR-WKULSOCRSA-N
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Description

[2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes ethoxy groups, anilino groups, and dichlorobenzoate moieties. Its synthesis and reactivity make it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the hydrazone intermediate: This step involves the reaction of 2-(4-ethoxyanilino)-2-oxoacetyl hydrazine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Condensation reaction: The hydrazone intermediate is then condensed with 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be used as a probe or ligand to study enzyme interactions and protein binding. Its structural features make it suitable for investigating biological pathways and molecular targets.

Medicine

In medicine, this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy and safety in treating various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings. Its reactivity and stability make it a valuable component in manufacturing processes.

Mechanism of Action

The mechanism of action of [2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{(E)-[2-(2-{2-[(4-ethoxyanilino)carbonyl]anilino}-2-oxoacetyl)hydrazono]methyl}phenyl 2-fluorobenzoate
  • 2-ethoxy-4-{(E)-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl 2,4-dichlorobenzoate

Uniqueness

Compared to similar compounds, [2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate stands out due to its specific combination of functional groups. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

769150-95-0

Molecular Formula

C26H23Cl2N3O6

Molecular Weight

544.4 g/mol

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(4-ethoxyanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C26H23Cl2N3O6/c1-3-35-19-9-7-18(8-10-19)30-24(32)25(33)31-29-15-16-5-12-22(23(13-16)36-4-2)37-26(34)20-11-6-17(27)14-21(20)28/h5-15H,3-4H2,1-2H3,(H,30,32)(H,31,33)/b29-15+

InChI Key

QAPPGNFXVSAPIR-WKULSOCRSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)OCC

Origin of Product

United States

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